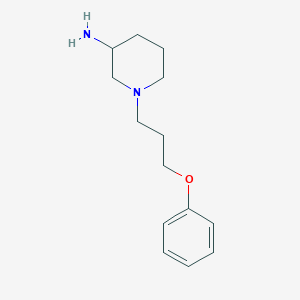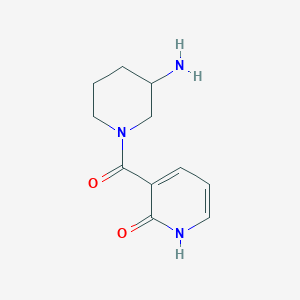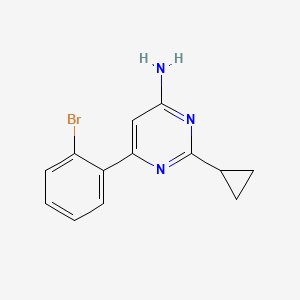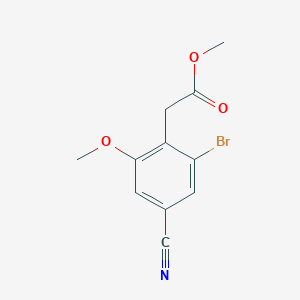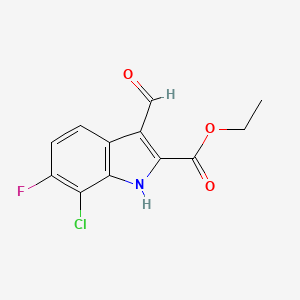
5-Monobromo-10,15,20-triphenylporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Monobromo-10,15,20-triphenylporphine is a synthetic porphyrin specialty chemical . It is a purple solid and is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .
Synthesis Analysis
The synthesis of this compound involves bromination of synthetic porphyrin . It is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .Molecular Structure Analysis
The molecular formula of this compound is C38H25BrN4 . Its molecular weight is 617.54 g/mol .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the preparation of silylmethyl-substituted porphyrins as a multipurpose synthon for the fabrication of porphyrin systems .Physical And Chemical Properties Analysis
This compound is a purple solid . It has a molecular weight of 617.54 g/mol and a molecular formula of C38H25BrN4 . It is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Optical Fiber Chemical Sensors for Mercury Ions
A novel fluoroionophore based on 5-p-[[4-(10',15',20'-triphenyl-5'-porphinato) phenyloxyl]-1-butyloxyl]phenyl-10,15,20-triphenylporphine (DTPP) has been synthesized for the preparation of Hg(II)-sensitive optical fiber chemical sensors. The sensor demonstrates excellent selectivity for Hg(II) over other transition metal cations, owing to the fluorescence quenching of DTPP by coordination with Hg(II), showing potential for environmental monitoring of mercury levels in water samples (Zhang et al., 2002).
Acid-Base Properties and Synthesis of Derivatives
Asymmetrically substituted 5,10,15,20-tetraphenylporphyrin derivatives have been synthesized to explore their spectral and acid-base properties. These studies provide insights into the protolytic equilibrium of porphyrins in various solvent systems, indicating potential applications in chemical sensing and molecular electronics (Ivanova et al., 2021).
Magnetic Behavior of Polymers Containing Metalloporphyrins
Research into polymers containing tetraphenylporphyrin moieties reveals significant antiferromagnetic interactions, suggesting applications in magnetic materials and devices. The study focuses on the synthesis and magnetic behavior of such polymers, highlighting the potential for advanced functional materials (Kamachi et al., 1995).
Targeted Delivery and Drug Encapsulation
A study on the polymer complex of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine with chitosan investigates the effective immobilization of photosensitizers for targeted drug delivery. This research suggests a new strategy for encapsulating water-insoluble preparations in biopolymers, promising for medical applications (Lebedeva et al., 2017).
Wirkmechanismus
Target of Action
5-Monobromo-10,15,20-triphenylporphine is a brominated synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as platforms for constructing functionalized systems .
Mode of Action
It is known that porphyrins can interact with various targets through transition metal mediated cross coupling . This suggests that this compound may interact with its targets in a similar manner.
Biochemische Analyse
Biochemical Properties
5-Monobromo-10,15,20-triphenylporphine plays a crucial role in biochemical reactions, particularly in the synthesis of functionalized porphyrins. It interacts with various enzymes and proteins, facilitating the formation of complex porphyrin structures. The compound’s brominated nature allows it to participate in cross-coupling reactions, mediated by transition metals such as palladium and copper . These interactions are essential for the synthesis of porphyrin-based compounds, which have applications in fields ranging from catalysis to photodynamic therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to heme proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the synthesis of functionalized porphyrins . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for porphyrin synthesis . The compound can influence metabolic flux by modulating the activity of key enzymes involved in heme biosynthesis. Additionally, it can affect the levels of metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for its interactions with specific biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
5-bromo-10,15,20-triphenyl-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40,43H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAPHKBPYAYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

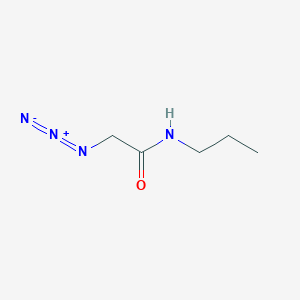
![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

